Temoporfin Temoporfin Temoporfin is a synthetic light-activated chlorin with photodynamic activity. Upon systemic administration, temoporfin distributes throughout the body and is taken up by tumor cells. Upon stimulation of temoporfin by non-thermal laser light (at 652 nm), and in the presence of oxygen, this agent produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals, resulting in local damage to tumor cells. This may kill tumor cells and may reduce the tumor size.
Temoporfin is a member of chlorins. It has a role as a photosensitizing agent.
Temoporfin is a photosensitizing agent used in the treatment of squamous cell carcinoma of the head and neck. It was first authorized for market by the European Medicines Agency in October 2001. It is currently available under the brand name Foscan.
Brand Name: Vulcanchem
CAS No.: 122341-38-2
VCID: VC0544892
InChI: InChI=1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2
SMILES: C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O
Molecular Formula: C44H32N4O4
Molecular Weight: 680.7 g/mol

Temoporfin

CAS No.: 122341-38-2

Inhibitors

VCID: VC0544892

Molecular Formula: C44H32N4O4

Molecular Weight: 680.7 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

Temoporfin - 122341-38-2

CAS No. 122341-38-2
Product Name Temoporfin
Molecular Formula C44H32N4O4
Molecular Weight 680.7 g/mol
IUPAC Name 3-[10,15,20-tris(3-hydroxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]phenol
Standard InChI InChI=1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2
Standard InChIKey SPFYFBIKUARTFZ-DLJQTLRXSA-N
SMILES C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O
Canonical SMILES C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O
Appearance Black solid powder
Description Temoporfin is a synthetic light-activated chlorin with photodynamic activity. Upon systemic administration, temoporfin distributes throughout the body and is taken up by tumor cells. Upon stimulation of temoporfin by non-thermal laser light (at 652 nm), and in the presence of oxygen, this agent produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals, resulting in local damage to tumor cells. This may kill tumor cells and may reduce the tumor size.
Temoporfin is a member of chlorins. It has a role as a photosensitizing agent.
Temoporfin is a photosensitizing agent used in the treatment of squamous cell carcinoma of the head and neck. It was first authorized for market by the European Medicines Agency in October 2001. It is currently available under the brand name Foscan.
Purity >95% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms m-THPC; mTHPC; EF 9; KW-2345; KW2345; KW 2345; 3,​3',​3'',​3'''-​(7,​8-​Dihydroporphyrin-​5,​10,​15,​20-​tetrayl)​tetraphenol; 5,​10,​15,​20-​Tetra(m-​hydroxyphenyl)​chlorin; 5,​10,​15,​20-​Tetrakis(m-​hydroxyphenyl)​chlorin; 8-​Dihydroporphyrin-​5; Generic name: temoporfin. Brand name: Foscan; Fosgel; Foslip; Foslipos; Fospeg.
Reference 1: Yu Q, Rodriguez EM, Naccache R, Forgione P, Lamoureux G, Sanz-Rodriguez F, Scheglmann D, Capobianco JA. Chemical modification of temoporfin - a second generation photosensitizer activated using upconverting nanoparticles for singlet oxygen generation. Chem Commun (Camb). 2014 Sep 1. [Epub ahead of print] PubMed PMID: 25174720.
2: Reshetov V, Lassalle HP, François A, Dumas D, Hupont S, Gräfe S, Filipe V, Jiskoot W, Guillemin F, Zorin V, Bezdetnaya L. Photodynamic therapy with conventional and PEGylated liposomal formulations of mTHPC (temoporfin): comparison of treatment efficacy and distribution characteristics in vivo. Int J Nanomedicine. 2013;8:3817-31. doi: 10.2147/IJN.S51002. Epub 2013 Oct 8. PubMed PMID: 24143087; PubMed Central PMCID: PMC3797282.
3: Decker C, Steiniger F, Fahr A. Transfer of a lipophilic drug (temoporfin) between small unilamellar liposomes and human plasma proteins: influence of membrane composition on vesicle integrity and release characteristics. J Liposome Res. 2013 Jun;23(2):154-65. doi: 10.3109/08982104.2013.770017. Epub 2013 Apr 16. PubMed PMID: 23590339.
4: Wagner A, Kiesslich T, Neureiter D, Friesenbichler P, Puespoek A, Denzer UW, Wolkersdörfer GW, Emmanuel K, Lohse AW, Berr F. Photodynamic therapy for hilar bile duct cancer: clinical evidence for improved tumoricidal tissue penetration by temoporfin. Photochem Photobiol Sci. 2013 Jun;12(6):1065-73. doi: 10.1039/c3pp25425a. Epub 2013 Apr 4. PubMed PMID: 23558738.
5: Decker C, Schubert H, May S, Fahr A. Pharmacokinetics of temoporfin-loaded liposome formulations: correlation of liposome and temoporfin blood concentration. J Control Release. 2013 Mar 28;166(3):277-85. doi: 10.1016/j.jconrel.2013.01.005. Epub 2013 Jan 11. PubMed PMID: 23313962.
6: Nyst HJ, Wildeman MA, Indrasari SR, Karakullukcu B, van Veen RL, Adham M, Stewart FA, Levendag PC, Sterenborg HJ, Tan IB. Temoporfin mediated photodynamic therapy in patients with local persistent and recurrent nasopharyngeal carcinoma after curative radiotherapy: a feasibility study. Photodiagnosis Photodyn Ther. 2012 Sep;9(3):274-81. doi: 10.1016/j.pdpdt.2012.07.002. Epub 2012 Aug 23. PubMed PMID: 22959807.
7: Durbec M, Cosmidis A, Fuchsmann C, Ramade A, Céruse P. Efficacy and safety of photodynamic therapy with temoporfin in curative treatment of recurrent carcinoma of the oral cavity and oropharynx. Eur Arch Otorhinolaryngol. 2013 Mar;270(4):1433-9. doi: 10.1007/s00405-012-2083-7. Epub 2012 Aug 29. PubMed PMID: 22927020.
8: Rojnik M, Kocbek P, Moret F, Compagnin C, Celotti L, Bovis MJ, Woodhams JH, Macrobert AJ, Scheglmann D, Helfrich W, Verkaik MJ, Papini E, Reddi E, Kos J. In vitro and in vivo characterization of temoporfin-loaded PEGylated PLGA nanoparticles for use in photodynamic therapy. Nanomedicine (Lond). 2012 May;7(5):663-77. doi: 10.2217/nnm.11.130. PubMed PMID: 22630150.
9: Reshetov V, Zorin V, Siupa A, D'Hallewin MA, Guillemin F, Bezdetnaya L. Interaction of liposomal formulations of meta-tetra(hydroxyphenyl)chlorin (temoporfin) with serum proteins: protein binding and liposome destruction. Photochem Photobiol. 2012 Sep-Oct;88(5):1256-64. doi: 10.1111/j.1751-1097.2012.01176.x. Epub 2012 Jul 9. PubMed PMID: 22607362.
10: Aicher D, Gräfe S, Stark CB, Wiehe A. Synthesis of β-functionalized temoporfin derivatives for an application in photodynamic therapy. Bioorg Med Chem Lett. 2011 Oct 1;21(19):5808-11. doi: 10.1016/j.bmcl.2011.07.113. Epub 2011 Aug 8. PubMed PMID: 21885278.
PubChem Compound 60751
Last Modified Nov 11 2021
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